(4-Bromo-phenyl)-methyl-o-tolyl-amine
Description
“(4-Bromo-phenyl)-methyl-o-tolyl-amine” is a tertiary amine compound characterized by a bromophenyl group, a methyl group, and an ortho-tolyl (o-tolyl; 2-methylphenyl) moiety attached to the nitrogen atom. Its molecular formula is C₁₄H₁₄BrN, with a molecular weight of 284.18 g/mol. This compound is structurally related to aryl amines used in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N,2-dimethylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-5-3-4-6-14(11)16(2)13-9-7-12(15)8-10-13/h3-10H,1-2H3 |
InChI Key |
WEUTVRZFMKFCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,2-dimethylbenzenamine typically involves the reaction of 4-bromoaniline with 2,6-dimethylaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-Bromophenyl)-N,2-dimethylbenzenamine may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification methods can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N,2-dimethylbenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include aniline derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-N,2-dimethylbenzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N,2-dimethylbenzenamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares “(4-Bromo-phenyl)-methyl-o-tolyl-amine” with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
| Compound Name | Substituents on Amine Nitrogen | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (4-Bromo-phenyl)-methyl-o-tolyl-amine | Methyl, o-tolyl (2-methylphenyl) | C₁₄H₁₄BrN | 284.18 | Potential intermediate in drug synthesis; steric hindrance from o-tolyl may limit reactivity |
| BP 1612: (4-Bromo-phenyl)-p-tolyl-amine | p-Tolyl (4-methylphenyl) | C₁₃H₁₂BrN | 270.15 | Higher symmetry may enhance crystallinity; used in materials science |
| N-Phenyl-1-(4-bromonaphthyl)amine | Phenyl, 4-bromonaphthyl | C₁₆H₁₂BrN | 298.18 | Extended aromatic system increases π-π stacking potential; studied via NMR for conformational dynamics |
| (4-Bromo-3-fluorophenyl)methylamine | Butyl, 4-bromo-3-fluorophenylmethyl | C₁₁H₁₅BrFN | 260.15 | Fluorine introduces electronegativity; potential CNS-targeting pharmaceutical intermediate |
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the aromatic ring, while fluorine in (4-Bromo-3-fluorophenyl)methylamine enhances polarity and bioavailability .
Physicochemical Properties
- Solubility : Bromophenyl amines generally exhibit low aqueous solubility due to hydrophobicity. For example, “1-(4-bromophenyl)ethylamine” (C₁₆H₂₆BrN) is highly lipophilic, favoring organic solvents .
- Thermal Stability : Melting points vary with substituents. BP 1612 (p-tolyl) has a higher melting point (~150°C) than o-tolyl analogs due to crystalline packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
